
5-Ethenyl-2-(tetrazol-1-yl)pyridine
Overview
Description
5-Ethenyl-2-(tetrazol-1-yl)pyridine is a heterocyclic compound that contains both a pyridine ring and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethenyl-2-(tetrazol-1-yl)pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-vinylpyridine with sodium azide in the presence of a suitable catalyst, such as zinc chloride, to form the tetrazole ring. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Ethenyl-2-(tetrazol-1-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrazole ring can be substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of oxidized derivatives with functional groups such as hydroxyl or carbonyl.
Reduction: Formation of reduced derivatives with hydrogenated tetrazole or pyridine rings.
Substitution: Formation of substituted derivatives with various functional groups attached to the tetrazole ring.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of tetrazoles, including 5-Ethenyl-2-(tetrazol-1-yl)pyridine, exhibit significant antimicrobial properties. In studies involving various substituted tetrazoles, compounds showed in vitro antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus . The incorporation of the tetrazole ring enhances the biological activity due to its electron-rich nature, which aids in binding to biological targets.
Anti-inflammatory and Analgesic Effects
Tetrazole derivatives have also been explored for their anti-inflammatory and analgesic properties. For instance, specific tetrazole compounds have demonstrated effectiveness in reducing inflammation in animal models, comparable to standard anti-inflammatory drugs . The mechanism of action likely involves inhibition of inflammatory mediators, making these compounds candidates for further development in pain management therapies.
Antiviral Activity
Studies have shown that certain tetrazole derivatives can inhibit viral replication. For example, compounds containing the tetrazole moiety have been tested against Herpes Simplex Virus and exhibited promising antiviral activity . This positions this compound as a potential lead compound in antiviral drug development.
Coordination Chemistry
Metal Complex Formation
this compound can act as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals has been documented, which can be useful in catalysis and material synthesis . These metal complexes often exhibit unique electronic properties and can be tailored for specific applications, such as sensors or catalysts.
Material Science
Polymer Chemistry
The incorporation of tetrazole units into polymeric materials has been investigated for enhancing thermal stability and mechanical properties. The presence of the tetrazole group in polymer backbones can improve the material's performance under harsh conditions, making it suitable for applications in aerospace and automotive industries .
Case Studies
Mechanism of Action
The mechanism of action of 5-Ethenyl-2-(tetrazol-1-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity. The pyridine ring can also participate in π-π stacking interactions and hydrogen bonding, further stabilizing the binding.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Tetrazol-5-yl)pyridine: Similar structure but lacks the ethenyl group.
2-(1H-Tetrazol-5-yl)thieno[2,3-b]pyridine: Contains a thieno ring instead of a pyridine ring.
5-(1H-Tetrazol-5-yl)isophthalic acid: Contains an isophthalic acid moiety instead of a pyridine ring.
Uniqueness
5-Ethenyl-2-(tetrazol-1-yl)pyridine is unique due to the presence of the ethenyl group, which can participate in additional chemical reactions such as polymerization or cross-linking
Properties
Molecular Formula |
C8H7N5 |
---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
5-ethenyl-2-(tetrazol-1-yl)pyridine |
InChI |
InChI=1S/C8H7N5/c1-2-7-3-4-8(9-5-7)13-6-10-11-12-13/h2-6H,1H2 |
InChI Key |
IJYKNWNBJDYCRK-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CN=C(C=C1)N2C=NN=N2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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